molecular formula C12H11N3O3S B1399087 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid CAS No. 1328814-77-2

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid

Cat. No. B1399087
M. Wt: 277.3 g/mol
InChI Key: JYLRQWTZFJLYEC-UHFFFAOYSA-N
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Description

“4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds, such as 4-(pyridin-4-yl)thiazol-2-amine, has been reported in the literature . This compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The synthesis was carried out using a modified synthesis procedure .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using quantum chemistry calculations . These studies were used to investigate the relationship between the inhibition efficiency and molecular structure of the inhibitor .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied in the context of their use as corrosion inhibitors . The experimental results showed that these compounds are effective corrosion inhibitors for mild steel in an acid medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For example, the standard adsorption free energy (Δ G 0 ads) of the adsorption process related to Kads can be calculated .

Scientific Research Applications

(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives

  • Application Summary: These derivatives are used as multifunctional Aldose Reductase Inhibitors. They are designed to reduce the toxic side effects of the inhibitors and to decrease the level of oxidative stress .
  • Methods of Application: The derivatives were synthesized and their inhibitory behavior and antioxidant activity were evaluated .
  • Results: The compound {2- [2- (3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) was the most potent, with IC50 values of 0.789 μM. It showed excellent selectivity towards ALR2 with a selectivity index of 25.23 .

N-(pyridin-4-yl)pyridin-4-amine and its derivatives

  • Application Summary: These compounds are arranged in the interlayer space of zirconium sulfophenylphosphonate .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: These compounds are synthesized and their biological activities are evaluated .
  • Results: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .

N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives

  • Application Summary: These compounds are arranged in the interlayer space of zirconium sulfophenylphosphonate .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Novel 4-(2-(6-amino-4-oxo-4,5

  • Application Summary: Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
  • Methods of Application: These compounds were prepared and their antiviral activity was evaluated .
  • Results: The compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Imidazole Containing Derivatives

  • Application Summary: These derivatives showed good antimicrobial potential .
  • Methods of Application: These compounds were synthesized and their antimicrobial activity was evaluated .
  • Results: Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: These compounds are synthesized and their biological activities are evaluated .
  • Results: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .

N-(pyridin-4-yl)pyridin-4-amine and its Methyl and Nitro Derivatives

  • Application Summary: These compounds are arranged in the interlayer space of zirconium sulfophenylphosphonate .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Novel 4-(2-(6-amino-4-oxo-4,5

  • Application Summary: Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
  • Methods of Application: These compounds were prepared and their antiviral activity was evaluated .
  • Results: The compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Imidazole Containing Derivatives

  • Application Summary: These derivatives showed good antimicrobial potential .
  • Methods of Application: These compounds were synthesized and their antimicrobial activity was evaluated .
  • Results: Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

Future Directions

The future directions for the study of this compound could include further investigation into its potential uses, such as its effectiveness as a corrosion inhibitor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

4-oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(1-2-11(17)18)15-12-14-9(7-19-12)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRQWTZFJLYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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